2-Fluorophenyl 4-amino-2-hydroxybenzoate

Lipophilicity Drug design Physicochemical profiling

2-Fluorophenyl 4-amino-2-hydroxybenzoate (CAS 56356-25-3) is a fluorinated aryl ester of 4-aminosalicylic acid (PAS), a well-established antimycobacterial scaffold. The compound belongs to the phenyl 4-aminosalicylate class, wherein the phenolic hydroxyl of PAS is esterified with 2-fluorophenol.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 56356-25-3
Cat. No. B14640364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenyl 4-amino-2-hydroxybenzoate
CAS56356-25-3
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)N)O)F
InChIInChI=1S/C13H10FNO3/c14-10-3-1-2-4-12(10)18-13(17)9-6-5-8(15)7-11(9)16/h1-7,16H,15H2
InChIKeyHCLNLKPDUQPWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorophenyl 4-Amino-2-Hydroxybenzoate (CAS 56356-25-3): Chemical Class and Procurement-Relevant Identity


2-Fluorophenyl 4-amino-2-hydroxybenzoate (CAS 56356-25-3) is a fluorinated aryl ester of 4-aminosalicylic acid (PAS), a well-established antimycobacterial scaffold [1]. The compound belongs to the phenyl 4-aminosalicylate class, wherein the phenolic hydroxyl of PAS is esterified with 2-fluorophenol. It possesses a molecular formula of C₁₃H₁₀FNO₃, a molecular weight of 247.22 g/mol, and a calculated logP of 2.91 [2]. This places it within a lipophilicity range suited for membrane permeation while retaining the hydrogen-bonding capacity of the free amino and hydroxyl groups. The ortho-fluorine substitution on the phenyl ester moiety distinguishes it from the unsubstituted phenyl ester (CAS 133-11-9) and the para-fluoro regioisomer (CAS 56356-27-5), providing a basis for differential physicochemical and potentially biological behavior.

Why 2-Fluorophenyl 4-Amino-2-Hydroxybenzoate Cannot Be Replaced by Other PAS Esters Without Consequence


Although multiple phenyl 4-aminosalicylate esters share the same PAS warhead, the position and identity of substituents on the phenyl ring critically modulate lipophilicity, metabolic vulnerability, and intermolecular interactions [1]. The 2-fluorophenyl ester (logP 2.91) occupies a distinct lipophilicity space compared to the unsubstituted phenyl ester (logP 2.77–3.15, depending on measurement method) and the 4-fluorophenyl regioisomer [2]. Even modest logP shifts of 0.2–0.4 log units can translate into measurable differences in membrane partitioning, solubility, and protein binding. Furthermore, the ortho-fluorine atom introduces a unique steric and electronic environment around the ester carbonyl, potentially altering hydrolysis rates by esterases and affecting the compound's suitability as a prodrug or chemical probe. Generic substitution with a non-fluorinated or para-fluoro analog risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, bioassays, or scale-up processes.

Quantitative Differentiation Evidence for 2-Fluorophenyl 4-Amino-2-Hydroxybenzoate


Lipophilicity Tuning: Ortho-Fluorine Modulates logP Relative to Unsubstituted Phenyl Ester

The 2-fluorophenyl ester exhibits a calculated logP of 2.91, which is approximately 0.2–0.4 log units lower than the unsubstituted phenyl ester (logP 3.15 from Sielc; logP 2.95 from Finetech) [1]. This difference, while modest, is consistent with the electron-withdrawing effect of the ortho-fluorine atom reducing the overall lipophilicity relative to the hydrogen analog. Such a shift can be sufficient to alter permeability and solubility classification in drug discovery settings.

Lipophilicity Drug design Physicochemical profiling

Ortho-Fluorine Steric Shielding May Differentiate Esterase Hydrolysis Rates

The ortho-fluorine atom on the phenyl ring of the 2-fluorophenyl ester introduces steric hindrance near the ester carbonyl compared to the unsubstituted phenyl or para-fluoro analogs. While no direct head-to-head hydrolysis half-life data for this specific compound were identified, class-level SAR for substituted phenyl esters indicates that ortho-substituents can slow enzymatic ester cleavage by sterically impeding access of esterases to the carbonyl carbon [1]. This physicochemical distinction provides a rational basis for expecting differential metabolic stability.

Metabolic stability Prodrug design Esterase susceptibility

Molecular Weight Differentiation Affects Molar Dosing and Formulation Calculations

The 2-fluorophenyl ester (MW = 247.22 g/mol) is 17.99 g/mol heavier than the unsubstituted phenyl ester (MW = 229.23 g/mol) due to fluorine replacement of hydrogen [1]. This 7.8% increase in molecular weight must be accounted for when converting between mass-based and molar-based dosing in biological assays. Using the wrong molecular weight can introduce a systematic error of ~8% in concentration calculations.

Formulation Molar equivalence Procurement specification

Highest-Confidence Application Scenarios for 2-Fluorophenyl 4-Amino-2-Hydroxybenzoate


Antimycobacterial SAR Probe Libraries Requiring Defined Lipophilicity Increments

The compound's logP of 2.91 positions it within the optimal range for mycobacterial cell wall penetration. When constructing a focused library of PAS esters to map the lipophilicity–activity relationship against M. tuberculosis H37Rv, the 2-fluorophenyl ester provides a distinct data point between the more hydrophilic parent PAS (logP ~1.0) and more lipophilic derivatives (logP >7) [1]. Its inclusion enables finer resolution of the logP–MIC correlation curve.

Esterase Stability Studies Comparing Ortho-, Meta-, and Para-Fluoro Phenyl Esters

The ortho-fluorine steric effect makes this compound a critical member of a regioisomeric series (2-F, 3-F, 4-F phenyl esters of PAS) for investigating how fluorine position influences susceptibility to esterase-mediated hydrolysis [1]. Such studies are directly relevant to prodrug design where controlled release of PAS is desired.

Chemical Process Development and Scale-Up of Fluorinated PAS Derivatives

Patents describe multi-gram syntheses of phenyl 4-aminosalicylate derivatives via esterification of PAS with substituted phenols [1]. The 2-fluorophenyl ester can serve as a synthetic intermediate or reference standard in process optimization, where the ortho-fluorine's electron-withdrawing nature may influence reaction kinetics and yield compared to electron-neutral or electron-donating substituents.

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